

SR 142948: A Comparative Guide to its Selectivity for Neurotensin Receptors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR 142948**'s performance against other neurotensin receptor ligands, supported by experimental data. The information is intended to assist researchers in evaluating **SR 142948** for their studies.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of **SR 142948** and other key neurotensin receptor ligands. **SR 142948** demonstrates a high affinity for both NTS1 and NTS2 receptors.



Compound	Receptor Subtype	Assay Type	Cell Line/Tissue	Value	Units
SR 142948	hNTS1	Competition Binding (IC50)	h-NTR1-CHO cells	1.19	nM
NTS1	Competition Binding (IC50)	HT-29 cells	0.32	nM	
NTS (mixed)	Competition Binding (IC50)	Adult rat brain	3.96	nM	-
NTS1	Functional (IC50)	HT-29 cells	3.9	nM	-
NTS1	Binding Affinity (Kd)	Rat brain	6.8	nM	-
NTS2	Binding Affinity (Kd)	Rat brain	4.8	nM	-
SR 48692	NTS1	Competition Binding (IC50)	HT-29 cells	15.3	nM
NTS1	Competition Binding (IC50)	N1E115 cells	20.4	nM	
NTS1	Apparent Affinity (Ke)	-	36	nM	-
NTS (mixed)	Competition Binding (IC50)	Adult rat brain	82.0	nM	_
Neurotensin	NTS1	Binding Affinity (Ki)	-	0.1 - 0.4	nM



NTS2	Binding Affinity (Ki)	-	2 - 5	nM	
Neurotensin(8-13)	NTS1	Binding Affinity (Ki)	-	Sub- nanomolar	-
Levocabastin e	NTS2	Competition Binding (IC50)	Rat brain	7	nM

Experimental ProtocolsRadioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

- Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with neurotensin receptors (e.g., h-NTR1-CHO cells, HT-29 cells, or rat brain tissue).
- Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [125I-Tyr3]-neurotensin or [3H]SR 48692).
- Test Compound: **SR 142948** or other comparator compounds.
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
- Scintillation Counter: For quantifying radioactivity.

Procedure:



- Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
- Termination: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-protein signaling pathway activated by neurotensin, which leads to the production of inositol phosphates.

Materials:

- Cell Line: A cell line expressing the neurotensin receptor of interest and coupled to the Gq pathway (e.g., HT-29 cells).
- Neurotensin (Agonist): To stimulate the receptor.
- Test Compound (Antagonist): SR 142948 or other comparators.
- Assay Buffer: Appropriate cell culture medium or buffer.
- Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate.



- IP1 Assay Kit: Commercially available kits (e.g., HTRF-based) for the detection of IP1.
- Plate Reader: A plate reader compatible with the detection technology of the assay kit (e.g., HTRF reader).

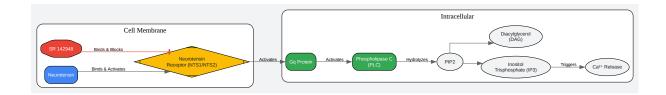
Procedure:

- Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
- Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate for a defined period.
- Stimulation with Agonist: Add a fixed concentration of neurotensin (typically the EC80 concentration) to stimulate the receptors in the presence of LiCl.
- Incubation: Incubate the plate to allow for the accumulation of IP1.
- Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit according to the manufacturer's instructions.
- Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
- Data Analysis: Plot the response (e.g., IP1 accumulation) against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.

Visualizations Neurotensin Signaling Pathway





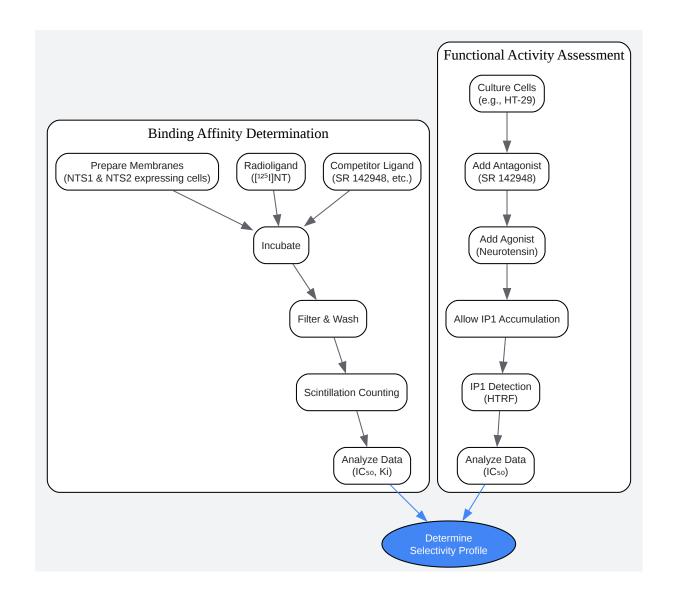


Click to download full resolution via product page

Caption: Neurotensin signaling pathway and the antagonistic action of SR 142948.

Experimental Workflow for Receptor Selectivity





Click to download full resolution via product page

Caption: Workflow for determining the selectivity of **SR 142948** for neurotensin receptors.

 To cite this document: BenchChem. [SR 142948: A Comparative Guide to its Selectivity for Neurotensin Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031177#confirming-sr-142948-selectivity-for-neurotensin-receptors]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com